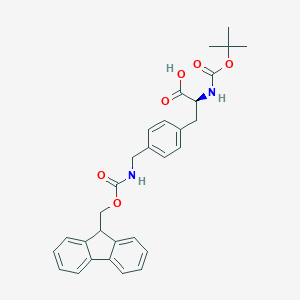

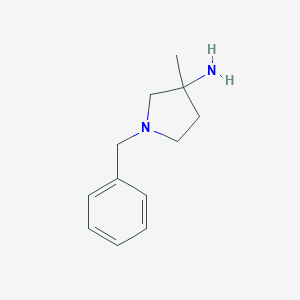

(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, a member of the fluorenylmethoxycarbonyl (Fmoc) group of amino acids, is significant in biomedical research and the pharmaceutical industry. Its utility spans the development of hydrogelators, biomaterials, and therapeutics, driven by its unique structural and supramolecular features (Bojarska et al., 2020).

Synthesis Analysis

The synthesis process involves multiple steps, including the use of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the production of N-substituted hydroxamic acids through efficient condensation reactions (Mellor & Chan, 1997).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids, including their conformational and energy landscapes, has been detailed through experimental and in silico studies, highlighting the significance of noncovalent interactions and supramolecular synthon patterns (Bojarska et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its role in the synthesis of constrained peptidomimetics and its behavior under various reaction conditions, demonstrating the versatility and utility of the Fmoc group in peptide chemistry (Mandal et al., 2005).

Physical Properties Analysis

The physical properties of compounds within the Fmoc group of amino acids, including crystallinity and solubility, have been characterized to understand their applications in solid-phase peptide synthesis and other biochemical applications (Jankowska et al., 2002).

Chemical Properties Analysis

The chemical properties, including stability and reactivity towards different chemical reagents, have been explored to optimize the synthesis and application of Fmoc-protected amino acids. For instance, the preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides demonstrates the compound's reactivity and potential for further functionalization (Chen, Lee, & Benoiton, 2009).

科学的研究の応用

Chemical and Biological Properties

Fluorinated amino acids like (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid are known for their novel physicochemical properties. They exhibit extreme chemical inertness, thermal stability, and a unique propensity for phase segregation. These properties can be engineered into proteins to enhance their stability against chemical and thermal denaturation while retaining biological activity. However, the synthesis of large proteins containing specifically fluorinated residues remains challenging. Developments in biosynthetic methods for introducing noncanonical amino acids into proteins promise to expand the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Environmental Interactions and Stability

Perfluorinated acids, such as (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, demonstrate environmental persistence and have been detected in various wildlife globally. These substances, including PFCAs, are environmentally persistent and can be present at detectable concentrations in wildlife, but it's clear that PFCAs with seven fluorinated carbons or less are not bioaccumulative according to regulatory criteria. Further research is necessary to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains as they may exhibit partitioning behavior similar to or greater than PFOS (Conder et al., 2008).

Applications in Food Science

Compounds similar to (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid are involved in various reactions during food processing and storage. For instance, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is produced from reactions involving phenylacetaldehyde (the Strecker aldehyde of phenylalanine) with creati(ni)ne in the presence of formaldehyde and ammonia. This review collects evidence suggesting that lipids can also contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde analogously to carbohydrates. Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate, demonstrating the coordinated contribution of both to the carbonyl chemistry in foods upon processing and storage (Zamora & Hidalgo, 2015).

特性

IUPAC Name |

(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKNNBERXWTJP-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)